molecular formula C10H15NO4 B1514519 3,3'-[Iminobis(methylene)]bis-2(3H)furanone CAS No. 96562-86-6

3,3'-[Iminobis(methylene)]bis-2(3H)furanone

Cat. No. B1514519
CAS RN: 96562-86-6
M. Wt: 213.23 g/mol
InChI Key: IEEUZWZOHWPNNG-UHFFFAOYSA-N
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Description

3,3’-[Iminobis(methylene)]bis-2(3H)furanone is a type of compound classified under alkaloids . It is a high-purity natural product .


Molecular Structure Analysis

The molecule contains a total of 27 bonds. There are 16 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 2 five-membered rings, 2 esters (aliphatic), and 1 secondary amine (aliphatic) . The chemical formula of 3,3’-[Iminobis(methylene)]bis[2(3H)-furanone] can be written as: C10H11NO4 .


Physical And Chemical Properties Analysis

3,3’-[Iminobis(methylene)]bis-2(3H)furanone appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The molecular weight is 213.23 .

Scientific Research Applications

Catalytic Applications

  • Hydroboration and Hydrofunctionalization

    Cobalt and iron complexes with bis(imino)pyridine ligands have demonstrated significant activity in catalyzing the hydroboration of alkenes and the hydrofunctionalization of remote C-H bonds with high selectivity and efficiency. These reactions are crucial for the synthesis of various organic compounds, including pharmaceuticals and polymers (Obligacion & Chirik, 2013).

  • Polymerization Catalysts

    Studies have shown that iron(II) and cobalt(II) complexes with bis(imino)pyridyl ligands are effective catalysts for ethylene polymerization, leading to the production of linear polyethylenes with bimodal or broad molecular weight distribution. The ortho substituents on the ligands can significantly affect the molecular weight and the thermal stability of the resulting polyethylene (Guo et al., 2010).

Structural and Magnetic Properties

  • Inorganic-Organic Hybrids: Research on lead bisphosphonate hybrids has revealed the synthesis of new layered structures via hydrothermal reactions, which could have implications for materials science, particularly in the development of novel catalysts and adsorbent materials (Sun et al., 2004).

Synthetic Methodologies

  • Synthesis of α-Methylene-γ-butyrolactones: These compounds, which include structures similar to "3,3'-[Iminobis(methylene)]bis-2(3H)furanone," are of significant interest due to their wide-ranging biological activities. Advances in their synthesis highlight the versatility and potential applications of these compounds in medicinal chemistry and natural product synthesis (Hoffmann & Rabe, 1985).

Safety and Hazards

The compound may be harmful to the aquatic environment . For safe handling, it is recommended to store the compound desiccated at -20°C .

properties

IUPAC Name

3-[[(2-oxooxolan-3-yl)methylamino]methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c12-9-7(1-3-14-9)5-11-6-8-2-4-15-10(8)13/h7-8,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEUZWZOHWPNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1CNCC2CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80760094
Record name 3,3'-[Azanediylbis(methylene)]di(oxolan-2-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80760094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96562-86-6
Record name 3,3'-[Azanediylbis(methylene)]di(oxolan-2-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80760094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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